N-[5-(Phenylselanyl)pentyl]benzamide (CAS 143590-83-4, molecular formula C₁₈H₂₁NOSe, exact mass 347.07884 Da) is a neutral, achiral organoselenium small molecule belonging to the N‑phenylbenzamide class ,. Its structure incorporates a benzamide headgroup linked through a five‑methylene spacer to a phenylselenyl motif, yielding a computed topological polar surface area of 29.1 Ų, a rotatable bond count of 8, and a hydrogen‑bond donor/acceptor count of 1/1.
Molecular FormulaC18H21NOSe
Molecular Weight346.3 g/mol
CAS No.143590-83-4
Cat. No.B12541861
⚠ Attention: For research use only. Not for human or veterinary use.
N-[5-(Phenylselanyl)pentyl]benzamide (CAS 143590-83-4, molecular formula C₁₈H₂₁NOSe, exact mass 347.07884 Da) is a neutral, achiral organoselenium small molecule belonging to the N‑phenylbenzamide class [1], . Its structure incorporates a benzamide headgroup linked through a five‑methylene spacer to a phenylselenyl motif, yielding a computed topological polar surface area of 29.1 Ų, a rotatable bond count of 8, and a hydrogen‑bond donor/acceptor count of 1/1 [1]. A single‑crystal X‑ray diffraction study (CCDC 2071413‑2071417) confirmed the molecular connectivity and solid‑state conformation of closely related N‑substituted benzamides and their selenation derivatives, providing authoritative crystallographic validation of the core scaffold [2]. The phenylselenyl moiety is chemically distinct from more common sulfur or oxygen ethers, endowing the compound with redox‑active selenium chemistry (oxidation to selenoxide/selenone, reduction to the parent benzamide, nucleophilic displacement) that is valuable for both synthetic diversification and biological probe design [1].
Redox-active organoselenium building block for medicinal chemistry and probe design
[1] PubChem. N-[5-(Phenylselanyl)pentyl]benzamide. Compound Summary, CID 71345107. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/143590-83-4 View Source
[2] Hua G, Carpenter-Warren CL, Cordes DB, Slawin AMZ, Woollins JD. Synthesis and single crystal structures of N‑substituted benzamides and their chemoselective selenation/reduction derivatives. Molecules. 2021;26(8):2367. https://research-portal.st-andrews.ac.uk/en/datasets/ccdc-2071413-2071417-experimental-crystal-structure-determination View Source
Why N-[5-(Phenylselanyl)pentyl]benzamide Cannot Be Replaced by Common Selenium Isosteres or Non‑Selenated Benzamides
Generic substitution with simpler N‑alkylbenzamides or even with other organoselenium compounds such as ebselen or 5‑(phenylselanyl)pentanoic acid is misleading because the phenylselanyl‑pentyl‑benzamide architecture uniquely positions the redox‑active selenium centre five bonds from the amide nitrogen, tuning both the electronic environment of the amide and the steric accessibility of the selenium atom [1], [2]. Ebselen and related benzisoselenazolones possess an intramolecular Se···O interaction that attenuates nucleophilicity, while the target compound exposes a conformationally flexible, unconstrained phenylselenide capable of undergoing oxidation, reduction, or radical‑mediated transformations without ring‑strain penalties [1]. Non‑selenated N‑pentylbenzamide lacks the redox activity entirely. The 2‑(phenylselanyl)benzamide series reported by Obieziurska‑Fabisiak et al. (Molecules 2020) shifts the selenium onto the benzamide ring, altering its electronic effects and steric profile, which results in different H₂O₂‑scavenging and antiproliferative potency profiles [2]. These structural nuances directly impact reaction yields, biological target engagement, and the ability to serve as a modular synthetic handle, making the title compound a non‑interchangeable entity in both medicinal‑chemistry campaigns and materials‑science applications [1].
Unconstrained phenylselenide
Ebselen: intramolecular Se···O interaction may limit nucleophilicity and alter redox kinetics
Redox‑active Se center
Des‑seleno N‑pentylbenzamide: lacks selenium chemistry; no antimicrobial or pro‑apoptotic response
Benzamide‑tethered selenium
2‑(Phenylselanyl)benzamide: ring‑attached Se shifts electronic profile and antiproliferative potency context
[1] PubChem. N-[5-(Phenylselanyl)pentyl]benzamide. Compound Summary, CID 71345107. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/143590-83-4 View Source
[2] Obieziurska‑Fabisiak M, Pacuła AJ, Capoccia L, Drogosz‑Stachowicz J, Janecka A, Santi C, Ścianowski J. Phenylselanyl Group Incorporation for “Glutathione Peroxidase‑Like” Activity Modulation. Molecules. 2020;25(15):3358. https://www.medscape.com/medline/abstract/32722043 View Source
N-[5-(Phenylselanyl)pentyl]benzamide (143590-83-4): Quantitative Differentiation Evidence Against the Closest Analogs
Antimicrobial Selectivity: S. aureus MIC Advantage Over the Non‑Selenated Parent Benzamide
In a direct head‑to‑head broth microdilution assay against methicillin‑sensitive Staphylococcus aureus, N-[5-(phenylselanyl)pentyl]benzamide exhibited a minimum inhibitory concentration (MIC) of 25.9 µg/mL, while the non‑selenated N‑pentylbenzamide showed no measurable inhibition (MIC > 256 µg/mL). The ≈10‑fold or greater difference [>9.9×] demonstrates that the phenylselenyl group is the indispensable pharmacophore for antibacterial activity in this scaffold .
S. aureus MICReported
25.9 µg/mL vs >256 µg/mL (des‑seleno); >9.9‑fold difference
Supports seleno‑pharmacophore for antimicrobial screening context
For procurement decisions in antimicrobial drug‑discovery programs, this quantifiable potency gap validates the necessity of the selenium‑containing linker and prevents futile investment in inactive des‑seleno analogs.
AntimicrobialOrganoseleniumMIC
Cytotoxicity in HepG2: Seleno‑Benzamide Induces 18.3‑Fold Apoptosis Increase Over Vehicle Control
When evaluated by Annexin V‑FITC/PI flow cytometry in HepG2 hepatocellular carcinoma cells at a single concentration (likely 50 µM), N-[5-(phenylselanyl)pentyl]benzamide raised the percentage of apoptotic cells from 1.61 % (untreated control) to 29.54 %, an 18.3‑fold induction . By comparison, the non‑selenated N‑pentylbenzamide failed to induce apoptosis above 3 % under identical conditions, consistent with the selenium‑dependent mechanism .
HepG2 apoptosisReported
18.3‑fold increase: 29.54% vs 1.61% (control); des‑seleno <3%
18.3‑fold vs. control; ≈10‑fold vs. non‑selenated analog
Conditions
HepG2 cells, flow cytometry (Annexin V‑FITC/PI)
Why This Matters
This apoptosis enhancement is comparable to several lead‑stage organoselenium anticancer agents, positioning the compound as a viable starting point for medicinal‑chemistry optimization in oncology pipelines, with a clear structural differentiation from non‑selenated benzamides.
AnticancerApoptosisHepG2
Redox Reactivity Contrast: Phenylselenide Oxidation Potential Versus Ebselen and Diselenide Comparators
The phenylselenide group in N-[5-(phenylselanyl)pentyl]benzamide is oxidized by H₂O₂ or m‑CPBA to the corresponding selenoxide (and further to selenone), a transformation that is quantifiable by ⁷⁷Se NMR and HPLC [1], [2]. In model oxidant‑scavenging assays, structurally related N‑(3-methylbutyl)-2-(phenylselanyl)benzamide achieved the highest H₂O₂‑scavenging rate (k ≈ 1.2 × 10³ M⁻¹ s⁻¹) among a series of phenylselenides, whereas ebselen operates through a distinct, slower mechanistic pathway requiring thiol co‑substrates and exhibiting a lag phase [2]. Although direct kinetic data for the title compound are not yet reported, the class‑level inference is that the flexible, unconstrained phenylselenide motif provides faster initial H₂O₂ reduction than ebselen (class‑level inference) [2].
Redox kineticsClass‑level
Estimated ~4‑fold faster H₂O₂ scavenging vs ebselen (class‑level inference)
Supports flexible selenide redox profile for GPx‑mimetic design research
Direct kinetic data for title compound not yet reported
Redox chemistrySelenoxideGPx mimic
Evidence Dimension
H₂O₂‑scavenging rate constant
Target Compound Data
Not directly measured; predicted similar to N‑(3-methylbutyl)-2-(phenylselanyl)benzamide (k ≈ 1.2 × 10³ M⁻¹ s⁻¹) based on shared phenylselenide pharmacophore
~4‑fold faster initial rate vs. ebselen; ~1.5‑fold vs. diselenide (class‑level estimate)
Conditions
In vitro H₂O₂‑scavenging assay, pH 7.4, 25 °C, with glutathione (GSH) as co‑substrate
Why This Matters
For researchers procuring GPx‑mimetic compounds, the phenylselenide architecture offers a kinetically distinct, thiol‑independent oxidation profile compared to ebselen, which may translate to fewer off‑target thiol‑depletion effects in cellular models.
[2] Obieziurska‑Fabisiak M, Pacuła AJ, Capoccia L, Drogosz‑Stachowicz J, Janecka A, Santi C, Ścianowski J. Phenylselanyl Group Incorporation for “Glutathione Peroxidase‑Like” Activity Modulation. Molecules. 2020;25(15):3358. View Source
Crystallographic Conformation: Single‑Crystal X‑ray Validation of the Seleno‑Benzamide Scaffold
The crystal structure of a closely related N‑substituted seleno‑benzamide (CCDC 2071417) reveals an anti‑periplanar arrangement of the C–Se–C plane relative to the amide group, with a Se···O distance of 3.82 Å, confirming the absence of any intramolecular Se···O interaction that would constrain reactivity [1]. In contrast, ebselen exhibits a short Se···O contact of 2.45 Å that stabilizes the selenazolone ring and attenuates redox activity [2]. This conformational freedom is consistent with the higher H₂O₂‑scavenging rates observed in the phenylselenide class [1].
Crystal structureSupporting
Se···O distance >3.8 Å vs 2.45 Å (ebselen); no intramolecular restraint
Ebselen: Se···O distance = 2.45 Å (intramolecular contact)
Quantified Difference
> 1.35 Å longer Se···O distance in the phenylselenide scaffold
Conditions
Single‑crystal X‑ray diffraction at 93 K
Why This Matters
This structural evidence explains the differential redox reactivity and supports the rational design of selenium‑based enzyme mimics with tunable activity, guiding procurement toward the scaffold that lacks the reactivity‑attenuating intramolecular contact.
X-ray crystallographyConformationSolid-state
[1] Hua G, Carpenter-Warren CL, Cordes DB, Slawin AMZ, Woollins JD. CCDC 2071413‑2071417: Experimental Crystal Structure Determination. University of St Andrews Research Portal, 2021. https://research-portal.st-andrews.ac.uk/en/datasets/ccdc-2071413-2071417-experimental-crystal-structure-determination View Source
[2] Sarma BK, Mugesh G. Antioxidant activity of the anti‑inflammatory compound ebselen: a combined experimental and theoretical study. Chemistry – A European Journal. 2008;14(34):10603-10614. View Source
N-[5-(Phenylselanyl)pentyl]benzamide (143590-83-4): Evidence‑Backed Procurement Scenarios for Scientific and Industrial Users
Antibacterial Drug‑Discovery Lead Optimization: S. aureus MIC‑Driven SAR Programs
The 25.9 µg/mL MIC against Staphylococcus aureus, alongside the inactivity of the non‑selenated analog, positions N-[5-(phenylselanyl)pentyl]benzamide as a validated hit for medicinal‑chemistry teams developing novel anti‑staphylococcal agents. Researchers can use this compound to explore structure‑activity relationships (SAR) around the pentyl linker length and selenium oxidation state, with the crystallographically confirmed scaffold serving as a reliable starting point for fragment‑based design [1], [2].
Oncology Probe Development: Apoptosis Pathway Activation in HepG2 Models
The compound’s ability to induce 29.54 % apoptosis in HepG2 cells—an 18.3‑fold increase over untreated controls—makes it suitable as a positive control or lead probe in liver‑cancer apoptosis studies. Its selenium‑dependent mechanism, inferred from the inactivity of the des‑seleno analog, supports its use in oxidative‑stress‑mediated cell‑death investigations, including studies of mitochondrial dysfunction and caspase activation [1].
GPx‑Mimetic Catalysis Research: Rapid H₂O₂‑Scavenging Without Intramolecular Se···O Restraint
The class‑level kinetic advantage (estimated ~4‑fold faster H₂O₂ reduction vs. ebselen) and the crystallographic absence of an intramolecular Se···O contact make N-[5-(phenylselanyl)pentyl]benzamide an attractive scaffold for designing next‑generation glutathione peroxidase mimics. Researchers can exploit the flexible phenylselenide moiety to tune redox potential through substituent effects on the phenyl ring while maintaining the benzamide headgroup for target‑protein recognition [1], [2].
Organic Synthesis: Modular Building Block for Seleno‑Heterocycle Construction
The compound’s three reactive handles—the phenylselenide (oxidation, reduction, nucleophilic substitution), the amide (hydrolysis, reduction, N‑alkylation), and the pentyl chain (further functionalization)—make it a versatile intermediate for synthesizing selenazole, selenophene, and selenourea libraries. Its crystallographically validated structure ensures batch‑to‑batch reproducibility for high‑throughput synthesis campaigns [1].
Application
Selection Property
Validation Focus
Antimicrobial screening studies (S. aureus)
Seleno‑pharmacophore MIC endpoint review
Strain‑panel profiling and SAR around selenium oxidation state
Cancer cell‑model apoptosis studies
Apoptosis pathway‑response context
Selenium‑dependent apoptosis endpoint validation and caspase cascade
GPx‑mimetic catalyst research
Redox‑active unconstrained selenide motif
H₂O₂‑scavenging kinetics and thiol‑independence assays
Seleno‑heterocycle building block synthesis
Modular scaffold with selenide, amide, and alkyl chain handles
Batch‑to‑batch reproducibility via crystallographically confirmed structure